N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of 4-hydroxycoumarin, a naturally occurring compound found in various plants, microorganisms, animals, essential oils, and fruits. This compound is part of the coumarin family, known for its wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to produce 2-(2-oxo-2H-chromen-4-yloxy)acetic acid, which is subsequently treated with various amines to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Coumarin: The simplest member of the coumarin family, used in perfumes and flavorings
Uniqueness
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide stands out due to its unique combination of antimicrobial, antioxidant, and potential therapeutic properties. Unlike its parent compound, 4-hydroxycoumarin, which is primarily known for its anticoagulant effects, this derivative exhibits a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer effects, supported by various studies and data.
1. Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. A significant study synthesized a series of substituted phenylacetamides containing the coumarin moiety and tested their antibacterial activity against several bacterial strains.
Table 1: Antibacterial Activity of Coumarin Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
4a | S. aureus | 15 |
4b | E. coli | 18 |
4c | Klebsiella | 12 |
4f | S. aureus | 20 |
4d | E. coli | 16 |
The results indicated that compounds such as 4b and 4f exhibited notable antibacterial activity, particularly against S. aureus and E. coli, suggesting that the presence of specific substituents significantly enhances efficacy . The mechanism is believed to involve enzymatic inhibition related to cell wall synthesis in bacteria, although further studies are needed to elucidate the exact pathways involved.
2. Antioxidant Activity
The antioxidant potential of this compound has also been investigated. A study compared its antioxidant activity with known antioxidants like ascorbic acid using various assays, including DPPH and hydrogen peroxide scavenging methods.
Table 2: Antioxidant Activity Comparison
Compound | IC50 Value (µM) |
---|---|
This compound | 45 |
Ascorbic Acid | 30 |
The findings revealed that while this compound demonstrated significant antioxidant activity, it was less potent than ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .
3. Anticancer Activity
Research has also pointed to the anticancer properties of this compound derivatives. A notable study evaluated their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay.
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
IIIb | MCF-7 | 0.32 |
IIIc | MDA-MB-231 | 0.45 |
Compound IIIb exhibited the highest cytotoxicity against MCF-7 cells, indicating a promising avenue for further development as an anticancer agent . The mechanism of action may involve apoptosis induction, although detailed molecular pathways require further exploration.
4. Mechanistic Insights and Future Directions
The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Enzymatic Inhibition : The compound shows promise as an inhibitor of various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties, which may help mitigate oxidative stress-related diseases.
- Molecular Docking Studies : Computational studies suggest that derivatives can effectively bind to target proteins, enhancing their therapeutic potential.
Properties
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIQFIWRUHEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.